Condurango glycoside E

Catalog No.
S15744759
CAS No.
M.F
C53H76O18
M. Wt
1001.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Condurango glycoside E

Product Name

Condurango glycoside E

IUPAC Name

[(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-acetyl-12-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14-dihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate

Molecular Formula

C53H76O18

Molecular Weight

1001.2 g/mol

InChI

InChI=1S/C53H76O18/c1-27(54)35-20-23-53(60)51(35,7)48(67-31(5)55)46(69-38(56)17-16-32-14-12-11-13-15-32)47-50(6)21-19-34(24-33(50)18-22-52(47,53)59)68-39-25-36(61-8)43(29(3)64-39)70-40-26-37(62-9)44(30(4)65-40)71-49-42(58)45(63-10)41(57)28(2)66-49/h11-18,28-30,34-37,39-49,57-60H,19-26H2,1-10H3/b17-16+/t28-,29-,30-,34+,35-,36+,37-,39+,40+,41-,42-,43-,44-,45-,46+,47-,48-,49+,50+,51-,52+,53-/m1/s1

InChI Key

ONVLVLIVBVIRGV-BMKNDRRHSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(C(CCC7(C6(CC=C5C4)O)O)C(=O)C)C)OC(=O)C)OC(=O)C=CC8=CC=CC=C8)C)C)C)O)OC)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6[C@@H]([C@H]([C@]7([C@H](CC[C@@]7([C@@]6(CC=C5C4)O)O)C(=O)C)C)OC(=O)C)OC(=O)/C=C/C8=CC=CC=C8)C)C)C)O)OC)O

Condurango glycoside E is a bioactive compound derived from the plant Marsdenia cundurango, commonly known for its traditional medicinal uses, particularly in treating gastrointestinal disorders and as an antitumor agent. This glycoside is part of a larger class of compounds known as condurango glycosides, which exhibit various biological activities, including cytotoxic effects against cancer cells. The structure of condurango glycoside E includes a sugar moiety linked to a non-sugar component, characteristic of glycosides.

That modify its structure and potentially enhance its biological activity. Key reactions include:

  • Hydrolysis: This reaction breaks down the glycoside into its constituent sugar and aglycone components, which can alter its bioactivity.
  • Alcoholysis: Involving the reaction with alcohols, this process can lead to the formation of different ester derivatives of the glycoside.
  • Oxidation and Reduction: These reactions can modify functional groups within the molecule, impacting its reactivity and biological properties.

The specific conditions for these reactions often involve solvents like methanol or acetic acid and can be performed under varying temperatures and concentrations to optimize yield and purity .

Condurango glycoside E exhibits notable biological activities, particularly in anticancer research. Studies have shown that extracts containing condurango glycosides can induce apoptosis in cancer cells through mechanisms involving:

  • Reactive Oxygen Species Generation: The compound triggers oxidative stress leading to cell death.
  • Cell Cycle Arrest: It has been observed to cause G0/G1 phase arrest in cancer cells, preventing their proliferation.
  • Modulation of Apoptotic Pathways: Condurango glycoside E influences key proteins involved in apoptosis, including increasing levels of tumor necrosis factor alpha and decreasing anti-apoptotic factors like B-cell lymphoma 2 .

The synthesis of condurango glycoside E typically involves extraction from Marsdenia cundurango followed by purification processes. Common methods include:

  • Solvent Extraction: Ethanol or methanol extracts are commonly used to isolate the glycosides from plant material.
  • Column Chromatography: This technique is employed to separate individual glycosides based on their polarity and size.
  • High-Performance Liquid Chromatography (HPLC): Used for further purification and characterization of the compound .

Condurango glycoside E has several applications, particularly in:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.
  • Nutraceuticals: Due to its health benefits, it may be included in dietary supplements aimed at enhancing immune function or preventing cancer.
  • Traditional Medicine: It continues to be used in herbal remedies for digestive issues and as a general tonic .

Research on condurango glycoside E has highlighted its interactions with various biological molecules. Key findings include:

  • Cytotoxicity Studies: The compound shows significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic uses.
  • Mechanistic Insights: Studies indicate that it interacts with cellular pathways involved in apoptosis and oxidative stress response .
  • Synergistic Effects: When combined with other compounds, such as N-acetyl cysteine, the cytotoxic effects can be modulated, indicating potential for combination therapies .

Condurango glycoside E shares structural similarities with several other glycosides derived from Marsdenia cundurango. Some notable compounds include:

Compound NameStructure CharacteristicsBiological Activity
Condurango Glycoside AContains different sugar moietiesInduces apoptosis via reactive oxygen species generation
Condurango Glycoside BSimilar aglycone but different sugar linkagesAntitumor activity against lung cancer cells
Condurango Glycoside CVariations in hydroxyl groupsCytotoxic effects on cervical cancer cells
Condurango Glycoside DSubstituted at specific positionsModulates cell cycle proteins

Condurango glycoside E is unique due to its specific sugar composition and aglycone structure that confers distinct biological activities compared to these similar compounds. Its ability to induce apoptosis through oxidative stress mechanisms sets it apart in therapeutic applications .

XLogP3

2.9

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

4

Exact Mass

1000.50316557 g/mol

Monoisotopic Mass

1000.50316557 g/mol

Heavy Atom Count

71

Dates

Modify: 2024-08-15

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